molecular formula C13H22O3 B14391482 2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane CAS No. 89455-91-4

2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane

Katalognummer: B14391482
CAS-Nummer: 89455-91-4
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: LNMBUBFCGORRLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane is a complex organic compound characterized by its unique dioxolane ring structure

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.

Major Products Formed

Major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

89455-91-4

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

2-[3-(2,2-dimethyl-1,3-dioxolan-4-yl)propylidene]oxane

InChI

InChI=1S/C13H22O3/c1-13(2)15-10-12(16-13)8-5-7-11-6-3-4-9-14-11/h7,12H,3-6,8-10H2,1-2H3

InChI-Schlüssel

LNMBUBFCGORRLR-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)CCC=C2CCCCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.